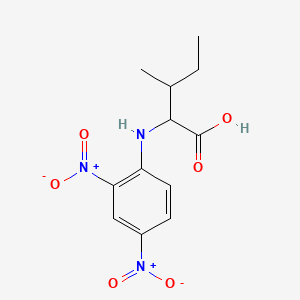

2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid

Beschreibung

2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid is a synthetic amino acid derivative characterized by a 2,4-dinitrophenyl (DNP) group attached to the amino nitrogen of a branched-chain pentanoic acid backbone.

These methods imply that the target compound could be synthesized via condensation of 2,4-dinitrophenylhydrazine with a suitable α-keto or amino acid precursor.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZSORDQCDENOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937094 | |

| Record name | N-(2,4-Dinitrophenyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-29-2, 1655-56-7 | |

| Record name | NSC96418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate amino acid derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The process involves the formation of a hydrazone intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can react with the dinitrophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro groups.

Wissenschaftliche Forschungsanwendungen

2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid is widely used in scientific research due to its unique properties:

Analytical Chemistry: It is used as a derivatization reagent for the detection and quantification of amino acids and peptides in high-performance liquid chromatography (HPLC).

Biochemistry: The compound is employed in the study of enzyme kinetics and protein structure by forming stable derivatives with amino acids.

Wirkmechanismus

The mechanism of action of 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid involves its interaction with amino groups in proteins and peptides. The dinitrophenyl group acts as an electron-withdrawing group, facilitating the formation of stable derivatives. This interaction can affect the structure and function of proteins, making it useful in various biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid

- Structure: A peptide-like compound with multiple methylpentanoyl and phenyl groups.

- Key Differences : The presence of a peptide backbone and absence of the DNP group distinguish it from the target compound. Its larger size and peptide bonds make it more relevant to biochemical studies (e.g., enzyme substrates) .

- Applications : Used in peptide synthesis and biochemical research due to its structural complexity .

(b) (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Structure : Features a hydroxyl group at the 3-position and a methyl branch at the 4-position.

- Key Differences : The lack of a DNP group and presence of a hydroxyl group enhance its polarity and solubility in aqueous media. Stereochemistry (2R,3R) may influence biological activity .

- Applications: Used in studies of amino acid metabolism and enzyme specificity .

(c) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic Acid

Physicochemical and Functional Properties

The table below summarizes key differences:

Key Observations :

Research and Application Insights

- Comparative Utility: Unlike peptide derivatives () or hydroxy-amino acids (), the DNP group makes the compound valuable in analytical chemistry (e.g., derivatization for HPLC detection) .

Biologische Aktivität

2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid

- Molecular Formula : C11H14N4O4

- Molecular Weight : 270.25 g/mol

Synthesis Methodology

The synthesis of 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid typically involves the reaction of isoleucine with 2,4-dinitrofluorobenzene in a basic medium. The general procedure includes:

- Dissolving isoleucine in sodium bicarbonate solution.

- Gradually adding a solution of 2,4-dinitrofluorobenzene.

- Stirring the mixture at room temperature for several hours.

- Neutralizing the reaction mixture and isolating the product through filtration and washing.

The yield of this synthesis method is reported to be around 70% .

Antimicrobial Properties

Research indicates that derivatives of dinitrophenyl amino acids exhibit antimicrobial activity. The fragmentation patterns observed in mass spectrometry studies suggest that these compounds can lead to the formation of antibacterial agents .

Studies have shown that compounds similar to 2-((2,4-Dinitrophenyl)amino)-3-methylpentanoic acid can interact with cellular mechanisms, leading to cytotoxic effects in cancer cell lines. For instance, investigations into related compounds have demonstrated selective cytotoxicity towards breast cancer cells, indicating potential as antitumor agents . The mechanism often involves disruption of cellular signaling pathways and induction of apoptosis.

Resistance Mechanisms

Interestingly, research has also focused on the acquired resistance mechanisms that can develop against such compounds. For example, studies on related dinitrophenyl derivatives have revealed changes in aryl hydrocarbon receptor (AhR) signaling pathways that contribute to resistance .

Case Study 1: Antitumor Activity

A study evaluated the effects of a dinitrophenyl derivative on various cancer cell lines. The results indicated a significant reduction in cell viability (GI50 < 5 nM) for sensitive lines, while resistant lines exhibited GI50 values exceeding 50 µM . This highlights the compound's potential as an antitumor agent while also illustrating challenges related to resistance.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of dinitrophenyl amino acids against common pathogens. The findings revealed effective inhibition zones in agar diffusion tests, suggesting strong antibacterial activity correlated with structural features such as the presence of nitro groups .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Cytotoxicity | Significant reduction in cancer cell viability | |

| Resistance Mechanism | Altered AhR signaling pathways |

Table 2: Synthesis Yields

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.